molecular formula C14H10ClFO2 B7962815 Methyl 2-chloro-4-(3-fluorophenyl)benzoate CAS No. 1820707-61-6

Methyl 2-chloro-4-(3-fluorophenyl)benzoate

Cat. No.: B7962815
CAS No.: 1820707-61-6
M. Wt: 264.68 g/mol
InChI Key: LIVWUDIXSODBAO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(3-fluorophenyl)benzoate: is an organic compound belonging to the class of aromatic esters. It features a benzene ring substituted with a chloro group at the 2-position, a fluorophenyl group at the 4-position, and a methoxy carbonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Aromatic Substitution: The synthesis can start with 2-chloro-4-fluorobenzoic acid, which undergoes bromination followed by nucleophilic substitution with methanol in the presence of a strong base.

  • Friedel-Crafts Acylation: Another method involves the acylation of 3-fluorophenylbenzene with chloroform and aluminum chloride, followed by esterification with methanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where raw materials are added in specific quantities and reaction conditions (temperature, pressure, catalysts) are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Some modern industrial setups may employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Chloro-4-(3-fluorophenyl)benzoic acid

  • Reduction: 2-Chloro-4-(3-fluorophenyl)benzyl alcohol

  • Substitution: Amides or other substituted esters

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially exhibiting biological activities such as antimicrobial, antiviral, or anticancer properties. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 2-chloro-4-(3-fluorophenyl)benzoate depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-fluorobenzoate: Similar structure but lacks the phenyl group at the 3-position.

  • Methyl 2-chloro-4-(4-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the 4-position instead of the 3-position.

  • Methyl 2-fluoro-4-(3-chlorophenyl)benzoate: Similar structure but with the positions of the chloro and fluorophenyl groups reversed.

Uniqueness: Methyl 2-chloro-4-(3-fluorophenyl)benzoate is unique due to the specific positioning of the chloro and fluorophenyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-chloro-4-(3-fluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVWUDIXSODBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160099
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-61-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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